molecular formula C18H16IN3O2 B6032353 N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide

N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide

Cat. No. B6032353
M. Wt: 433.2 g/mol
InChI Key: WXJRBMMTLPTIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide, also known as BPPA, is a chemical compound that has been widely studied in recent years for its potential applications in scientific research. BPPA is a derivative of pyrazole and has been shown to exhibit significant biological activity, making it a promising molecule for further study.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide is its high purity and good yields in synthesis. This makes it a useful molecule for laboratory experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide. One area of interest is in the development of new cancer treatments based on this compound. Another area of interest is in the development of new pain medications based on this compound's anti-inflammatory and analgesic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide involves the reaction of 1-benzyl-3-(4-iodophenoxy)prop-2-en-1-one with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with acetic anhydride to produce this compound. This process has been optimized to yield high purity this compound with good yields.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications of this compound is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)-2-(4-iodophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16IN3O2/c19-15-6-8-16(9-7-15)24-13-18(23)20-17-10-11-22(21-17)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJRBMMTLPTIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)COC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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